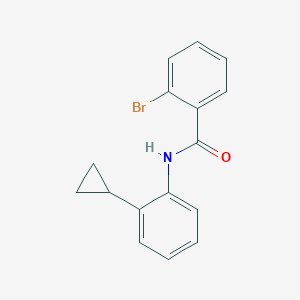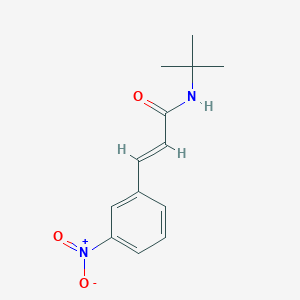![molecular formula C11H14ClN5 B5511461 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine, also known as Voriconazole, is a synthetic triazole antifungal medication used to treat a variety of fungal infections. Voriconazole is a second-generation triazole antifungal drug that is structurally related to fluconazole and itraconazole. Voriconazole was first approved by the United States Food and Drug Administration (FDA) in 2002.
作用機序
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to the death of the fungal cell. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also believed to have a direct toxic effect on the fungal cell wall.
Biochemical and Physiological Effects
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, which are important in drug metabolism. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to have immunomodulatory effects, including the inhibition of cytokine production.
実験室実験の利点と制限
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of fungal species and is effective at low concentrations. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also relatively stable and has a long shelf life. However, 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has some limitations for use in laboratory experiments, including its cost and potential toxicity to laboratory animals.
将来の方向性
There are several future directions for research on 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. One area of research is the development of new formulations of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine that improve its solubility and bioavailability. Another area of research is the investigation of the immunomodulatory effects of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine in different patient populations, including children and pregnant women.
合成法
The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine involves the reaction of 2-chloropyridine with 1-(1H-1,2,4-triazol-1-yl)butane-1,4-diamine in the presence of a base, followed by chlorination to give 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Aspergillus, Candida, and Fusarium species. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to be effective in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS, cancer, or organ transplants.
特性
IUPAC Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLTQRBIMQHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=NC=C(C=C1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)
![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)


![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)